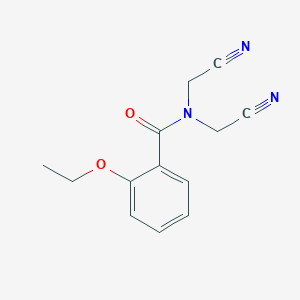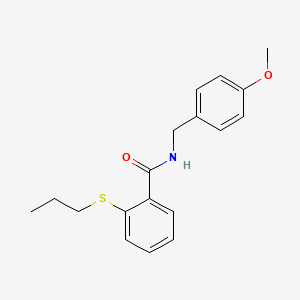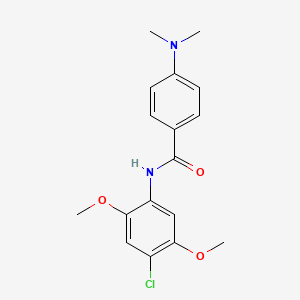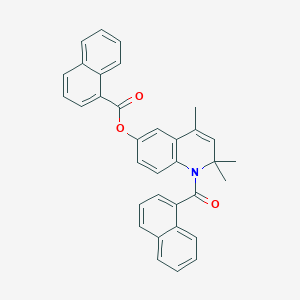![molecular formula C15H11ClFNO3 B14961140 2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is an organic compound that features both chloro and fluoro substituents on its phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenyl N-(3-fluorophenyl)carbamate
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H11ClFNO3 |
|---|---|
Molekulargewicht |
307.70 g/mol |
IUPAC-Name |
[2-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11ClFNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-13(17)12(16)8-10/h2-8H,1H3,(H,18,20) |
InChI-Schlüssel |
RSNOELGOFOMMEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)

amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B14961096.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)

![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961142.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14961143.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B14961158.png)
